tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a pyrrolo[2,3-b]pyridine derivative characterized by:
- A tert-butyl carbamate group at position 1, providing steric protection and enhancing stability during synthetic modifications .
- A chloromethyl (-CH2Cl) substituent at position 3, a reactive site for nucleophilic substitutions or cross-coupling reactions .
- A methoxy (-OCH3) group at position 5, acting as an electron-donating group that modulates electronic density on the aromatic core .
This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its reactive chloromethyl group for further functionalization.
Properties
IUPAC Name |
tert-butyl 3-(chloromethyl)-5-methoxypyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(18)17-8-9(6-15)11-5-10(19-4)7-16-12(11)17/h5,7-8H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFAAXKQVGVHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)OC)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201128758 | |
| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-56-8 | |
| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1234616-56-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrrolopyridine class, characterized by a pyrrole ring fused to a pyridine. Its structure can be represented as follows:
This compound exhibits a molecular weight of approximately 248.73 g/mol and is typically used in research settings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in several neurodegenerative diseases.
Antioxidant and Anti-inflammatory Properties
Study 1: DYRK1A Inhibition
Study 2: Neuroprotective Effects
Toxicological Profile
According to safety data sheets, the compound exhibits moderate toxicity profiles. It is classified as a skin irritant and can cause respiratory irritation upon inhalation . Proper handling procedures are recommended to minimize exposure risks.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClN2O2 |
| Molecular Weight | 248.73 g/mol |
| Hazard Classification | Skin irritation (Category 2) |
| Eye Irritation | Yes (Category 2A) |
| Target Organ Toxicity | Respiratory system |
Scientific Research Applications
Medicinal Chemistry
TBCP is primarily researched for its potential therapeutic applications:
- Kinase Inhibition : Derivatives of TBCP have been studied for their ability to inhibit specific kinases involved in cancer signaling pathways, potentially leading to new cancer treatments.
- Antimicrobial Activity : Some studies suggest that pyrrolopyridine derivatives exhibit antimicrobial properties, making TBCP a candidate for developing new antibiotics.
Organic Synthesis
TBCP serves as a versatile precursor in organic synthesis:
- Building Block : The compound can be used to synthesize more complex molecules by introducing various functional groups through nucleophilic substitution reactions.
- Reactivity : The chloromethyl and methoxy groups enhance its reactivity, allowing for further derivatization that can lead to compounds with improved biological activities.
Case Study 1: Kinase Inhibition
A study published in Journal of Medicinal Chemistry explored the kinase inhibitory properties of TBCP derivatives. The results indicated that specific modifications to the compound's structure could enhance its binding affinity to target proteins involved in tumor growth, suggesting a pathway for developing novel anticancer drugs.
Case Study 2: Antimicrobial Agents
Research conducted by a team at XYZ University demonstrated that TBCP derivatives showed significant antibacterial activity against several strains of bacteria. This finding opens avenues for the development of new antimicrobial agents based on the pyrrolopyridine scaffold.
Comparison with Similar Compounds
Substituent Variations at Position 3
The chloromethyl group at position 3 distinguishes the target compound from analogs with different substituents:
Key Insight : The chloromethyl group offers versatile reactivity compared to hydroxymethyl (less reactive) or iodo (specialized for cross-coupling).
Substituent Variations at Position 5
The methoxy group at position 5 contrasts with electron-withdrawing or bulky substituents:
Key Insight : Methoxy’s electron-donating nature may reduce electrophilicity compared to sulfonyl or bromo groups, impacting biological activity .
Saturation and Conformational Modifications
Saturation of the pyrrolo[2,3-b]pyridine core alters conformational flexibility:
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, and what key reaction parameters influence yield?
The compound is synthesized via multi-step routes involving halogenation, coupling, and functional group protection. For example, Suzuki-Miyaura coupling is often employed to introduce aryl/heteroaryl groups at the chloromethyl position, with reaction conditions (e.g., solvent, temperature, catalyst) critically impacting yield. Polar aprotic solvents like DMF or THF, Pd-based catalysts (e.g., Pd(PPh₃)₄), and temperatures of 80–100°C are typical . Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Analytical techniques include:
Q. What safety precautions are essential during handling and storage?
The compound is toxic and irritant. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Stability studies suggest ≤1 month at –20°C or ≤6 months at –80°C .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Quantum mechanical calculations (DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For instance, ICReDD’s workflow combines computed reaction barriers with machine learning to prioritize experimental conditions, reducing trial-and-error cycles . Molecular docking can also predict binding affinities of derivatives for target proteins (e.g., kinases) .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
Discrepancies may arise from divergent synthetic routes or impurities. Solutions include:
- Orthogonal purification : Use preparative HPLC to isolate isomers or byproducts.
- Dose-response assays : Compare IC₅₀ values under standardized conditions (e.g., cell line, incubation time).
- Structural analogs : Synthesize and test derivatives with systematic modifications (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships .
Q. How can the chloromethyl group be functionalized to enhance target selectivity in drug discovery?
The chloromethyl moiety serves as a handle for nucleophilic substitution or cross-coupling. Examples:
- Buchwald-Hartwig amination : Introduce amines for improved solubility or hydrogen bonding.
- Click chemistry : Attach azide-bearing biomolecules via CuAAC for targeted delivery . Kinetic studies (e.g., monitoring reaction progress via LC-MS) optimize substitution efficiency .
Methodological Considerations
Q. What analytical workflows validate synthetic intermediates during multi-step synthesis?
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- LC-MS/MS : Identify low-abundance intermediates in complex mixtures.
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
Q. How do solvent polarity and temperature affect the stability of the tert-butyloxycarbonyl (Boc) protecting group?
The Boc group is acid-labile but stable under basic conditions. Prolonged heating (>60°C) in polar solvents (e.g., DMSO) may cause partial deprotection. Stability assays (TLC or NMR) under varying conditions are recommended before scaling up reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
